N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, also known as CPTH2, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor that targets histone acetyltransferase (HAT) enzymes, which are involved in the regulation of gene expression.
Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Properties : Thiazole derivatives, closely related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide, have been shown to possess antimicrobial activities. These compounds demonstrated effectiveness against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi, & Khazi, 2013). Other studies also reported significant antimicrobial activities of similar thiazole derivatives (Saravanan et al., 2010).
Anticancer Activity
- Anticancer Effects : Research into thiazole derivatives has revealed their potential as anticancer agents. Compounds structurally related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide were found to have selective cytotoxicity against certain cancer cell lines, such as human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Other studies also support the antitumor potential of thiazole derivatives (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
- Enzyme Inhibitory Activity : Some thiazole derivatives have demonstrated α-glucosidase inhibitory activity, which is significant for therapeutic applications in diseases like diabetes. For instance, specific compounds showed notable inhibition of the α-glucosidase enzyme (Koppireddi et al., 2014).
Optoelectronic Properties
- Optoelectronic Applications : Thiazole-based compounds, similar to the chemical , have been studied for their optoelectronic properties. This research indicates potential applications in materials science and electronics (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-15-7-3-12(4-8-15)9-17(23)22-18-21-16(11-24-18)14-5-1-13(10-20)2-6-14/h1-8,11H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVBZOBVHSNXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide |
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